molecular formula C19H24N6O5S B2619030 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1706229-69-7

1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2619030
CAS No.: 1706229-69-7
M. Wt: 448.5
InChI Key: QCRQITXULXILEM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multiple steps:

  • Formation of pyrazin-2-yl.

  • Synthesis of 1,2,4-oxadiazole.

  • Coupling of these intermediates with piperidine and sulfonyl groups under controlled conditions. Reaction conditions often include specific temperature ranges, pH levels, and the use of solvents and catalysts to optimize yield and purity.

Industrial Production Methods: Large-scale production may employ automated synthesis machinery, continuous flow reactors, and purification systems to ensure consistency. Monitoring of reaction parameters through advanced instrumentation is crucial for quality control.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can form oxidized derivatives under specific oxidative conditions.

  • Reduction: Reduction reactions might alter functional groups such as oxadiazoles.

  • Substitution: Can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Methanol, ethanol, acetonitrile.

  • Catalysts: Palladium on carbon, platinum catalysts.

Major Products:

  • Oxidized products: Altered pyrazine or oxadiazole moieties.

  • Reduced products: Modified piperidine structures.

  • Substituted products: Various alkylated or arylated derivatives.

Scientific Research Applications

This compound's applications are vast:

  • Chemistry: Utilized in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Explored as a candidate for drug development, particularly for its interactions with biological targets.

  • Industry: Applied in material science for the creation of novel polymers or nanomaterials with specific functionalities.

Mechanism of Action

The mechanism by which 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione exerts its effects involves:

  • Molecular targets: Interaction with enzymes, receptors, or nucleic acids.

  • Pathways: May influence signal transduction pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • 1-(2-((3-((3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

  • 1-(2-((3-((3-(Pyrazin-2-yl)-1,3,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

  • 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,3-triazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Uniqueness: What sets 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione apart is its unique combination of functional groups that grant it specific reactivity and biological interactions, making it a valuable subject of study.

There you have it—a deep dive into a fascinating compound. Now, are you feeling inspired to jump into some chemistry experiments?

Properties

IUPAC Name

1-[2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S/c26-17-4-1-5-18(27)25(17)9-10-31(28,29)24-8-2-3-14(13-24)11-16-22-19(23-30-16)15-12-20-6-7-21-15/h6-7,12,14H,1-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRQITXULXILEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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